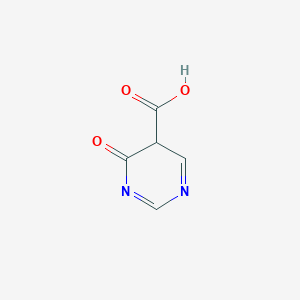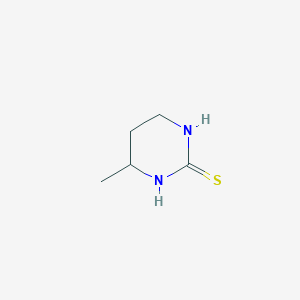
2-Thiono-6-methyltetrahydropyrimidin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-METHYL-3H-PYRIMIDINE-2-THIONE is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic organic compounds similar to pyridine and are known for their wide range of biological activities. The presence of a thione group (C=S) in the 2-position of the pyrimidine ring makes this compound particularly interesting for various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-METHYL-3H-PYRIMIDINE-2-THIONE typically involves the cyclization of chalcones with thiourea in the presence of a base such as sodium hydroxide. This reaction proceeds through the formation of an intermediate, which then undergoes cyclization to yield the desired pyrimidine-thione compound .
Industrial Production Methods: Industrial production methods for 4-METHYL-3H-PYRIMIDINE-2-THIONE often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is becoming increasingly popular in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 4-METHYL-3H-PYRIMIDINE-2-THIONE undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol.
Substitution: The methyl group at the 4-position can be substituted with various electrophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
4-METHYL-3H-PYRIMIDINE-2-THIONE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.
Medicine: Explored for its anti-inflammatory, anticancer, and antimicrobial properties.
Industry: Utilized in the development of new materials and as a precursor for various pharmaceuticals
Mechanism of Action
The mechanism of action of 4-METHYL-3H-PYRIMIDINE-2-THIONE involves its interaction with specific molecular targets, such as enzymes and receptors. The thione group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. Additionally, the compound can interact with DNA and RNA, affecting gene expression and cellular functions .
Comparison with Similar Compounds
2-MERCAPTOPYRIMIDINE: Similar structure but with a thiol group instead of a thione group.
4-METHYL-2-THIOURACIL: Contains a similar thione group but in a different heterocyclic ring.
THIOXANTHONE: Another thione-containing heterocycle but with a different core structure
Uniqueness: 4-METHYL-3H-PYRIMIDINE-2-THIONE is unique due to its specific substitution pattern and the presence of both a methyl group and a thione group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C5H10N2S |
|---|---|
Molecular Weight |
130.21 g/mol |
IUPAC Name |
4-methyl-1,3-diazinane-2-thione |
InChI |
InChI=1S/C5H10N2S/c1-4-2-3-6-5(8)7-4/h4H,2-3H2,1H3,(H2,6,7,8) |
InChI Key |
XNNIDXFRCYZKDF-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCNC(=S)N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



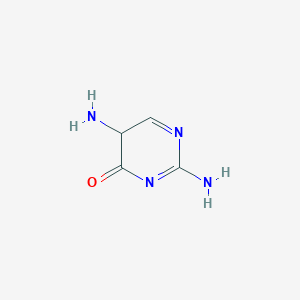
![6-[4-(1-Cyclohexyl-1H-tetrazol-5-yl)butoxy]-2(1H)-quinolinone](/img/structure/B12358465.png)
![8-Azabicyclo[3.2.1]octane-3,8-dicarboxylic acid, 8-(1,1-dimethylethyl) ester](/img/structure/B12358470.png)
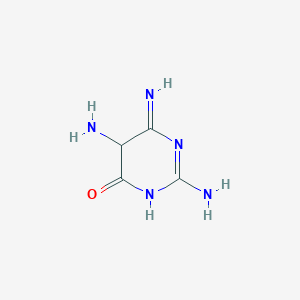
![1-[(4-Bromo-2,5-dimethoxyphenyl)methyl]-piperazine,dihydrochloride](/img/structure/B12358479.png)
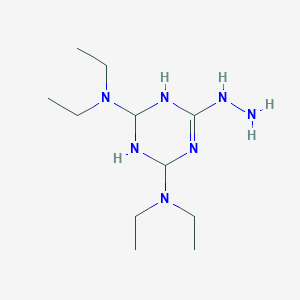
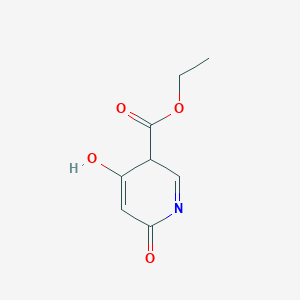
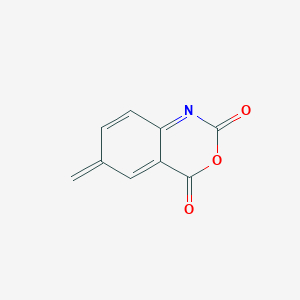
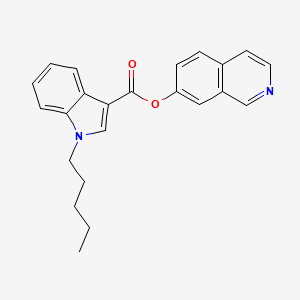

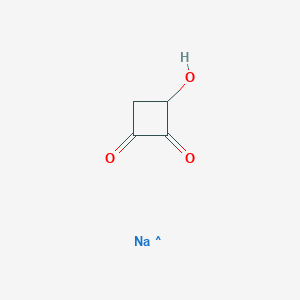
![4-[(3,4-Dimethoxyphenyl)methylidene]-1,2,3,4-tetrahydroacridine-9-carboxylic acid](/img/structure/B12358532.png)
